molecular formula C9H8BrN3 B1444413 4-(3-bromophenyl)-1H-imidazol-2-amine CAS No. 900514-80-9

4-(3-bromophenyl)-1H-imidazol-2-amine

Cat. No. B1444413
CAS RN: 900514-80-9
M. Wt: 238.08 g/mol
InChI Key: GOUUVFHVVUJMSO-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-1H-imidazol-2-amine, also known as 4-BPA, is an organobromine compound used in various scientific research applications. It is a colorless solid that is soluble in organic solvents. 4-BPA is a versatile molecule with a wide range of applications, including the synthesis of organic compounds, the study of enzyme catalyzed reactions, and the investigation of biological processes.

Scientific Research Applications

Antimicrobial Agent Development

4-(3-bromophenyl)-1H-imidazol-2-amine: and its derivatives have been explored for their potential as antimicrobial agents. The compound’s structure allows for interaction with bacterial and fungal cellular components, disrupting their normal functions and leading to cell death. This application is crucial in the fight against drug-resistant strains of pathogens, providing a new avenue for the development of more effective antimicrobial therapies .

Cancer Therapeutics

The compound has shown promise in the field of oncology as a scaffold for developing anticancer agents. Its ability to interfere with cellular signaling pathways that are often dysregulated in cancer cells makes it a candidate for targeted cancer therapies. Research has indicated its effectiveness against certain cancer cell lines, suggesting potential use in chemotherapeutic regimens .

Neuroprotective Studies

Studies have indicated that derivatives of 4-(3-bromophenyl)-1H-imidazol-2-amine may possess neuroprotective properties. By modulating enzymes like acetylcholinesterase, these compounds could potentially be used to treat neurodegenerative diseases or to mitigate neurotoxicity in various medical treatments .

Antioxidant Research

The compound’s framework has been utilized in the synthesis of antioxidants. These substances can neutralize free radicals and reactive oxygen species, which are implicated in various diseases and aging processes. By reducing oxidative stress, derivatives of this compound could contribute to the prevention of oxidative damage-related diseases .

Radiopharmaceuticals

In nuclear medicine, 4-(3-bromophenyl)-1H-imidazol-2-amine derivatives have been used to create radiolabeled compounds for diagnostic imaging. These compounds can bind to specific biological targets, allowing for the visualization of diseases such as cancer through PET scans .

Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes that are critical in disease processes. By designing derivatives that can selectively bind to and inhibit these enzymes, researchers can develop new drugs for conditions where enzyme activity is a contributing factor .

Mechanism of Action

Target of Action

The primary targets of 4-(3-bromophenyl)-1H-imidazol-2-amine Similar compounds, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . They have shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

The exact mode of action of 4-(3-bromophenyl)-1H-imidazol-2-amine For instance, some pyrazoline derivatives have been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system .

Biochemical Pathways

The biochemical pathways affected by 4-(3-bromophenyl)-1H-imidazol-2-amine Related compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .

Result of Action

The molecular and cellular effects of 4-(3-bromophenyl)-1H-imidazol-2-amine Related compounds have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(3-bromophenyl)-1H-imidazol-2-amine The broad application of suzuki–miyaura coupling, a common method for the synthesis of organoboron reagents like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

5-(3-bromophenyl)-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUVFHVVUJMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.